4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrazolo[3,4-b]pyridine family, which is characterized by a fused ring system combining pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable pyrazolo[3,4-b]pyridine derivative. This process can be achieved using various difluoromethylation reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazolo[3,4-b]pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Difluoromethyl)-2-methoxyphenyl)pyridine
- 2,3-Difluoro-4-(difluoromethyl)pyridine
- 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Uniqueness
The presence of both difluoromethyl and dimethylphenyl groups enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C19H21F2N3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C19H21F2N3/c1-10(2)24-19-17(13(5)23-24)15(18(20)21)9-16(22-19)14-7-6-11(3)12(4)8-14/h6-10,18H,1-5H3 |
InChI Key |
XZUKLLLKBICRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C(C)C)C)C(=C2)C(F)F)C |
Origin of Product |
United States |
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